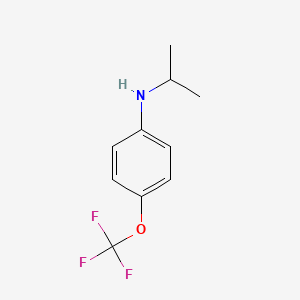
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline is a chemical compound that features an isopropyl group attached to a phenyl ring substituted with a trifluoromethoxy group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-4-(trifluoromethoxy)aniline typically involves the reaction of 4-trifluoromethoxybenzonitrile with isopropyl magnesium bromide in toluene. The reaction is carried out at 20°C, followed by heating to 55°C for 4 hours. The mixture is then cooled, and the product is isolated through a series of extractions and distillations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and solvents.
化学反応の分析
Types of Reactions
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.
科学的研究の応用
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other fine chemicals .
作用機序
The mechanism of action of N-(Propan-2-yl)-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: This compound shares the trifluoromethoxy-phenyl structure but has different substituents, leading to distinct chemical properties and applications.
Trifluoromethyl phenyl sulfone: Another compound with a trifluoromethoxy group, used in different chemical reactions and applications.
Uniqueness
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
N-propan-2-yl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-7(2)14-8-3-5-9(6-4-8)15-10(11,12)13/h3-7,14H,1-2H3 |
InChIキー |
IEUGASXGIGWNCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC=C(C=C1)OC(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














